

(2-Bromoethyl)cyclobutane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Bromoethyl)cyclobutane

Cat. No.: B1523900

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Bromoethyl)cyclobutane is a halogenated hydrocarbon of interest in organic synthesis and as a potential building block in medicinal chemistry. Its unique structural motif, combining a strained cyclobutane ring with a reactive bromoethyl side chain, offers a versatile platform for the introduction of the cyclobutylethyl group into larger molecules. This document provides a detailed overview of the known and predicted chemical properties of **(2-Bromoethyl)cyclobutane**, outlines a plausible synthetic route, and discusses its potential reactivity. Due to a scarcity of direct experimental data in publicly available literature, some properties and protocols are presented as estimations based on analogous compounds.

Chemical and Physical Properties

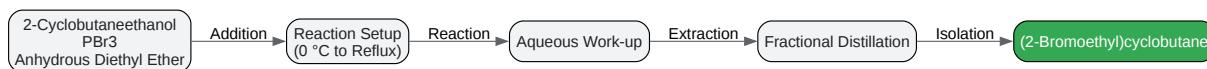
Precise experimental values for many physical properties of **(2-Bromoethyl)cyclobutane** are not readily available. The data presented below includes computed values from reliable chemical databases and estimated values based on trends observed in similar cycloalkyl bromides.

Table 1: Physical and Chemical Properties of **(2-Bromoethyl)cyclobutane**

Property	Value	Source
Molecular Formula	C ₆ H ₁₁ Br	PubChem[1]
Molecular Weight	163.06 g/mol	PubChem[1]
CAS Number	960078-90-4	Sigma-Aldrich
IUPAC Name	1-(2-Bromoethyl)cyclobutane	PubChem[1]
Boiling Point	Estimated: ~150-160 °C	N/A
Density	Estimated: ~1.2 - 1.3 g/cm ³	N/A
Refractive Index	Estimated: ~1.48 - 1.49	N/A
Solubility	Insoluble in water; Soluble in common organic solvents (e.g., ethers, hydrocarbons, chlorinated solvents)	General Chemical Principles

Synthesis

A definitive, peer-reviewed synthesis protocol for **(2-Bromoethyl)cyclobutane** is not widely published. However, a common and effective method for the preparation of primary alkyl bromides is the bromination of the corresponding alcohol. The following experimental protocol is a proposed method based on the conversion of 2-cyclobutaneethanol to **(2-Bromoethyl)cyclobutane** using phosphorus tribromide (PBr₃), a standard and reliable method for this type of transformation.


Proposed Synthesis of **(2-Bromoethyl)cyclobutane** from 2-Cyclobutaneethanol

Experimental Protocol:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride tube is charged with anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

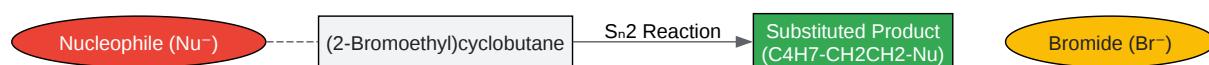
- Reagent Addition: 2-Cyclobutaneethanol (1.0 equivalent) is dissolved in the anhydrous diethyl ether. The solution is cooled to 0 °C in an ice bath. Phosphorus tribromide (0.4 equivalents) is added dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
- Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: The reaction mixture is cooled to 0 °C and slowly quenched by the dropwise addition of water. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
- Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude **(2-Bromoethyl)cyclobutane** is then purified by fractional distillation under reduced pressure.

[Click to download full resolution via product page](#)

A proposed workflow for the synthesis of **(2-Bromoethyl)cyclobutane**.

Reactivity and Potential Applications

(2-Bromoethyl)cyclobutane is a primary alkyl halide, and its reactivity is dominated by nucleophilic substitution reactions (S_N2) and, to a lesser extent, elimination reactions ($E2$). The bromine atom serves as a good leaving group, allowing for the introduction of a variety of nucleophiles at the terminal carbon of the ethyl chain.


Nucleophilic Substitution Reactions

The primary carbon attached to the bromine is sterically unhindered, making it an excellent substrate for S_N2 reactions.^{[2][3][4]} A wide range of nucleophiles can be employed to displace

the bromide, leading to the formation of various functionalized cyclobutane derivatives.

Examples of Potential Nucleophilic Substitution Reactions:

- Cyanation: Reaction with sodium cyanide (NaCN) would yield 3-cyclobutylpropanenitrile, a precursor to carboxylic acids, amines, and other nitrogen-containing compounds.
- Azide Formation: Treatment with sodium azide (NaN₃) would produce (2-azidoethyl)cyclobutane, which can be readily reduced to the corresponding primary amine, 2-cyclobutylethanamine.
- Ether Synthesis (Williamson Ether Synthesis): Reaction with an alkoxide (e.g., sodium ethoxide) would result in the formation of an ether.
- Thioether Synthesis: Reaction with a thiolate (e.g., sodium thiophenoxyde) would yield a thioether.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2-Bromoethyl)cyclobutane | C₆H₁₁Br | CID 54032800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]

- To cite this document: BenchChem. [(2-Bromoethyl)cyclobutane: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1523900#2-bromoethyl-cyclobutane-chemical-properties\]](https://www.benchchem.com/product/b1523900#2-bromoethyl-cyclobutane-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com